Product packaging for (S)-eperisone(Cat. No.:CAS No. 163437-01-2)

(S)-eperisone

Cat. No.: B575422
CAS No.: 163437-01-2
M. Wt: 259.393
InChI Key: SQUNAWUMZGQQJD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Eperisone is a stereoisomer of Eperisone, a centrally acting muscle relaxant and antispasmodic agent. The racemic mixture of Eperisone hydrochloride is clinically used to alleviate muscle stiffness and pain associated with conditions like cervical spondylosis and low back pain by relaxing both skeletal muscles and vascular smooth muscles . Its mechanism of action is multifaceted, involving the inhibition of mono- and polysynaptic reflexes in the spinal cord, blockade of voltage-gated sodium and calcium channels, and enhancement of GABAergic inhibition, which collectively reduce excessive motor neuron excitability and provide a muscle-relaxing effect . Eperisone also exhibits vasodilatory properties, improving blood flow to muscles . While the specific research applications of the (S)-enantiomer alone are not fully delineated in the available literature, it serves as a critical tool for pharmacological research. Studies using the racemic form suggest its value in investigating pathways related to muscle spasticity, nociception, and fibrosis. A 2022 study indicated that eperisone could preferentially suppress fibroblast activity and show therapeutic effects in a murine model of pulmonary fibrosis, suggesting a potential new research avenue beyond its neuromuscular applications . This product, this compound, is offered to support such investigative work, enabling studies on stereoselective metabolism, binding affinity, and biological activity. Please Note: This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material in accordance with their laboratory's safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO B575422 (S)-eperisone CAS No. 163437-01-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163437-01-2

Molecular Formula

C17H25NO

Molecular Weight

259.393

IUPAC Name

(2S)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m0/s1

InChI Key

SQUNAWUMZGQQJD-AWEZNQCLSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Stereochemical Considerations

General Synthetic Pathways for Eperisone (B1215868)

Eperisone's synthesis is primarily characterized by the Mannich reaction, a well-established method for forming β-amino carbonyl compounds.

Mannich Base Synthesis Routes

The core Mannich base synthesis route for eperisone involves the reaction of 4'-ethylpropiophenone with paraformaldehyde and piperidine (B6355638) hydrochloride. This reaction is commonly conducted in a solvent such as isopropanol (B130326) or ethanol (B145695) at elevated temperatures, typically between 95-100°C, for several hours.

One described method involves refluxing 4'-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride in isopropanol for 5-6 hours at 95-100°C google.com. Following the reaction, isopropanol is partially distilled off, and isopropyl ether is added to induce crystallization of the crude eperisone hydrochloride. Cooling to 8-10°C enhances the yield, and the product is isolated by centrifugation google.com. This process can yield eperisone hydrochloride with a purity of 99.5% and a yield of 88.2% google.com.

Another variation utilizes ethanol as the solvent and proline as a catalyst. In this approach, p-ethyl propiophenone, paraformaldehyde, and piperidine hydrochloride are reacted in ethanol at 80-85°C for 2 hours in the presence of proline. Acetone is then added for salification, followed by filtration and drying to obtain eperisone hydrochloride with a reported yield of 98% google.com.

Alternative Synthetic Approaches and Process Optimization

Process optimization efforts have focused on simplifying procedures, reducing costs, and improving yields. One patented method aims to overcome deficiencies in conventional processes by reducing production costs, simplifying technology, and shortening the production cycle google.com. This optimized method involves similar starting materials and reaction conditions but emphasizes efficiency and industrial scalability. For instance, a one-pot reaction followed by a filtration process has been developed to synthesize eperisone hydrochloride, aiming for higher yields and purity while reducing process steps google.com.

Alternative synthetic pathways mentioned in literature include the reaction of 4-ethyl-alpha-methyl-beta-chloropropiophenone with piperidine in refluxing ethanol, or the cyclization of 4-ethyl-alpha-methyl-beta-amino-propiophenone with 1,5-dibromopentane (B145557) in hot ethanol lookchem.com. Additionally, a Friedel-Crafts reaction of ethylbenzene (B125841) with 3-piperidinoisobutyryl chloride catalyzed by AlCl3 has been described, as well as the condensation of 4-ethyl-alpha-methylenepropiophenone with piperidine in the presence of ethanol lookchem.com.

Stereochemistry of Eperisone

Eperisone possesses a single chiral center at the carbon atom bearing the methyl substituent in the propyl chain fda.gov. This chirality means that eperisone exists as a pair of enantiomers: (R)-eperisone and (S)-eperisone.

Analysis of (2RS)-Eperisone as a Racemic Mixture

Eperisone is commonly synthesized and marketed as a racemic mixture, denoted as (2RS)-eperisone fda.govwikipedia.orgncats.io. A racemic mixture contains equal amounts of both the (R) and (S) enantiomers. While the racemic form is widely used, the distinct spatial arrangement of atoms in each enantiomer can lead to differences in their biological activity and metabolic pathways google.comnumberanalytics.comnih.gov.

Strategies for Stereoselective Synthesis of this compound

The direct synthesis of a single enantiomer, such as this compound, requires stereoselective synthetic strategies. These methods aim to preferentially form one enantiomer over the other, often employing chiral catalysts, chiral auxiliaries, or chiral starting materials. While specific literature detailing the asymmetric synthesis of this compound is less prevalent than for its racemic counterpart, the general principles of asymmetric synthesis are applicable. Research into developing stereoselective routes is crucial for obtaining enantiomerically pure compounds.

Importance of Chiral Resolution and Enantiomeric Purity in Research

The isolation of pure enantiomers from a racemic mixture, known as chiral resolution, is a critical step in obtaining enantiomerically pure this compound. Techniques such as chiral chromatography, including High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are employed for this purpose daicelchiral.comresearchgate.netoup.com. For example, polysaccharide-based CSPs like CHIRALPAK® AD-RH have been used to separate eperisone enantiomers daicelchiral.comnaver.com. Capillary electrophoresis (CE) with specific chiral additives has also shown promise for resolving eperisone enantiomers oup.com.

The importance of enantiomeric purity in pharmaceutical research and development cannot be overstated. Different enantiomers of a drug can exhibit significantly different pharmacological activities, potencies, and even toxicity profiles google.comnumberanalytics.comnih.gov. For instance, one enantiomer might be significantly more active or possess a better safety profile than the other. Therefore, achieving high enantiomeric purity for this compound is vital for understanding its specific biological effects and for developing potentially improved therapeutic agents. The ability to analyze and control enantiomeric excess (ee) is fundamental to ensuring the quality and efficacy of chiral pharmaceuticals numberanalytics.comtransopharm.com.

Preclinical Pharmacology and Pharmacodynamics of Eperisone

Molecular and Cellular Mechanisms of Action

The foundational mechanisms of (S)-eperisone involve its influence on central nervous system pathways and the modulation of ion channels. patsnap.comresearchgate.net These actions collectively contribute to its muscle relaxant and analgesic properties. wikidoc.org

This compound's principal effects are rooted in its ability to modulate signal transmission within the central nervous system, particularly in the spinal cord and brainstem. patsnap.comresearchgate.net

A key aspect of this compound's mechanism is its capacity to suppress both mono- and polysynaptic reflexes within the spinal cord. nih.govpatsnap.comnjppp.com This inhibitory action is crucial for reducing the hyperexcitability of motor neurons that leads to muscle spasticity. patsnap.com In preclinical studies on spinal cats, eperisone (B1215868) hydrochloride demonstrated the ability to suppress mono- and polysynaptic reflex potentials that were induced by stimulating the efferent root of the spinal nerve. mims.commims.com By dampening these reflexes, this compound effectively interrupts the excessive nerve impulses that cause sustained muscle contractions, thereby relieving muscle stiffness. patsnap.comwikidoc.org This action also contributes to its analgesic effects by inhibiting the pain reflex arc at the spinal level. wikidoc.orgmims.commims.com

This compound's interaction with the gamma-aminobutyric acid (GABA)ergic system, a major inhibitory neurotransmitter system in the central nervous system, further contributes to its muscle relaxant effects. patsnap.comcymitquimica.com It is believed to enhance GABAergic inhibition, which helps to stabilize neural activity and further reduce motor neuron excitability. patsnap.comhealthwire.pk This modulation of GABA pathways is a key factor in managing muscle hyperactivity and spasticity. patsnap.com

This compound demonstrates a significant effect on the gamma-motor neuron system, which is responsible for regulating the sensitivity of muscle spindles. jst.go.jpnih.gov The drug decreases muscle spindle sensitivity by inhibiting the spontaneous discharge of γ-motor neurons. nih.govmims.com In human studies, eperisone hydrochloride was shown to suppress the activity of afferent nerve fibers (Ia fibers) from muscle spindles shortly after administration. mims.commims.com It also suppresses the spontaneous discharge of γ-motor neurons in animal models, indicating that it reduces muscle spindle sensitivity via these neurons rather than acting directly on the spindles themselves. mims.commims.com This action helps to relax hypertonic skeletal muscles and facilitates voluntary movement without a loss of muscle power. wikidoc.orgwikipedia.org

The modulation of various ion channels is a critical component of this compound's pharmacodynamic profile. patsnap.compatsnap.com

This compound functions as a voltage-gated channel blocker, which is central to its mechanism of action. drugbank.com It primarily targets and inhibits voltage-gated sodium and calcium channels in neurons. patsnap.comnih.gov This inhibition of ion channels reduces the excitability of neurons in the spinal cord and brainstem. researchgate.netpatsnap.comnih.gov By blocking sodium channels, this compound can reduce nerve excitation and the transmission of pain signals. patsnap.com Its antagonism of calcium influx not only contributes to muscle relaxation but also produces a vasodilatory effect, which improves circulation within the muscles. mims.compatsnap.com

Recent research has also identified this compound as a potent and highly selective antagonist of the P2X7 receptor, a ligand-gated ion channel. jst.go.jp This finding suggests an additional layer to its mechanism, particularly in the context of pain and inflammation.

Table 1: Antagonistic Effects of Eperisone Hydrochloride on P2X Receptors

Target Eperisone hydrochloride (IC50, µmol/L) Positive control substance (IC50, µmol/L) Eperisone hydrochloride selectivity (human) P2X (1–5)/P2X7
Human P2X1 >10 4.536 (PPNDS) >794
Human P2X2 >10 0.5904 (PPADS) >794
Human P2X3 7.158 0.6441 (RO-3) 569
Human P2X4 >10 2.309 (BX430) >794
Human P2X5 >10 312.6 (PPADS) >794
Human P2X7 0.01259 0.2701 (A-438079) 1
Mouse P2X7 0.04784 0.09006 (CN-62)

Data from a study evaluating the antagonistic effects of eperisone hydrochloride on various P2X receptors. The IC50 value represents the concentration of the substance required to inhibit 50% of the receptor's activity. A lower IC50 indicates greater potency. The selectivity ratio highlights the compound's preference for a particular receptor subtype. jst.go.jp

Ion Channel Modulation

Calcium Ion Channel Antagonism (Voltage-Dependent Calcium Channels - VDCCs)

This compound demonstrates activity as a calcium channel antagonist, a mechanism that contributes to its muscle relaxant and vasodilatory effects. nih.govpatsnap.com The compound inhibits the influx of calcium ions into cells by blocking voltage-dependent calcium channels (VDCCs). patsnap.compatsnap.com This action is crucial in various physiological processes, including muscle contraction and neurotransmitter release. patsnap.com By impeding calcium entry, this compound reduces the excitability of neurons and brings about the relaxation of both vascular and skeletal smooth muscles. patsnap.compatsnap.com

In preclinical studies using snail neurons, eperisone was found to inhibit the calcium current (ICa) in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) for eperisone was determined to be 0.348 mM. nih.gov Research suggests that eperisone competitively binds to Ca2+ channels. nih.gov Furthermore, it has a more pronounced effect on inactivated calcium channels compared to resting or open channels. nih.gov This blockade of VDCCs is a key component of its mechanism, leading to reduced muscle tone and improved circulation. researchgate.netmedchemexpress.com

Parameter Value Cell Type
IC50 (eperisone)0.348 mMSnail neuron
Dissociation Constant (inactivated channels)0.070 mMSnail neuron
Sodium Channel Blockade in Neurons

This compound and its analogs exert part of their therapeutic effect through the blockade of voltage-gated sodium channels in neurons. researchgate.netnih.gov This action contributes to the inhibition of spinal reflexes by primarily preventing the release of neurotransmitters from primary afferent endings. nih.gov The mechanism involves a combined action on both voltage-gated sodium and calcium channels. researchgate.netnih.govnih.gov

Studies comparing eperisone to other compounds like tolperisone (B1682978) and lidocaine (B1675312) have shown that while they all depress spinal reflexes, eperisone and its related muscle relaxants appear to have a more significant impact on synaptic responses than on the general excitability of motoneurons. nih.gov Whole-cell patch-clamp recordings in dorsal root ganglion cells have confirmed that eperisone depresses voltage-gated sodium channel conductance at concentrations that are effective in inhibiting spinal reflexes. nih.gov This blockade of sodium channels is considered a major component of the action of this class of centrally acting muscle relaxants. nih.govnih.gov This action helps to reduce nerve excitation and the transmission of pain signals. patsnap.com

Receptor Interactions and Ligand Binding Studies

Recent research has shed light on the interaction of this compound with specific receptor systems, particularly the purinergic P2X receptors, which are implicated in pain and inflammation. jst.go.jpmdpi.com

Purinergic P2X Receptor Antagonism

This compound has been identified as an antagonist of purinergic P2X receptors. jst.go.jpnih.gov This antagonism is a significant part of its mechanism of action, particularly in relation to its analgesic effects. jst.go.jpresearchgate.net

Potent and Selective Antagonism of P2X7 Receptor

A key discovery in the pharmacology of this compound is its function as a potent and selective antagonist of the P2X7 receptor. medchemexpress.comjst.go.jpnih.govmedchemexpress.comjst.go.jphycultec.dechemondis.commedchemexpress.com The P2X7 receptor, an ATP-gated ion channel, is heavily involved in inflammatory processes and pain signaling. jst.go.jpresearchgate.net Research has shown that eperisone hydrochloride antagonizes the human P2X7 receptor with a half-maximal inhibitory concentration (IC50) of 12.6 nmol/L. jst.go.jp

The selectivity of eperisone for the P2X7 receptor is notably high. For instance, it is over 569-fold more selective for the human P2X7 receptor compared to the human P2X3 receptor. jst.go.jp This high selectivity may contribute to a favorable side effect profile, as antagonism of other P2X subtypes, like P2X3, has been associated with adverse effects such as taste disturbances. jst.go.jp

Receptor Subtype IC50 (Eperisone Hydrochloride) Selectivity vs. P2X3
Human P2X712.6 nmol/L>569-fold
Human P2X3Weak antagonism1
Antagonism of P2X3 Receptor

While this compound is a potent P2X7 receptor antagonist, it exhibits only weak antagonism for the human P2X3 receptor. jst.go.jpmedchemexpress.comhycultec.dechemondis.commedchemexpress.commedchemexpress.commedchemexpress.com The P2X3 receptor is another member of the P2X family involved in nociceptive signaling. The significantly lower affinity for P2X3 receptors underscores the selectivity of eperisone's action. jst.go.jp

Link to Microglial Activity and Pain Pathways in Animal Models

The antagonism of P2X7 receptors by this compound is directly linked to its effects on microglial activity and pain pathways, as demonstrated in animal models. jst.go.jpresearchgate.net Microglia, the resident immune cells of the central nervous system, are known to play a critical role in the pathogenesis of neuropathic pain. researchgate.netnih.gov

Peripheral nerve injury leads to the activation of spinal microglia, a process that is crucial for the development of chronic pain states. nih.govplos.org Activated microglia release various pro-inflammatory mediators, including cytokines like interleukin-1β (IL-1β), which sensitize spinal neurons and contribute to pain hypersensitivity. plos.org

The P2X7 receptor is expressed on microglia, and its activation by ATP triggers the release of these pro-inflammatory molecules. researchgate.net By antagonizing the P2X7 receptor, this compound can inhibit this cascade. jst.go.jp This mechanism provides a plausible explanation for the analgesic effects of eperisone observed in conditions like acute low back pain. researchgate.net Animal studies have shown that blocking P2X7 receptors can reverse pain facilitation, suggesting the involvement of these receptors in pain pathophysiology. researchgate.net The link between eperisone, P2X7 antagonism, and the modulation of microglial-mediated pain pathways highlights a key aspect of its pharmacodynamic profile. jst.go.jp

Sigma Receptor Modulation

Preclinical research indicates that the pharmacological effects of eperisone may be mediated through its interaction with sigma receptors. In vitro binding studies have demonstrated that eperisone can prevent the specific binding of (+)-3-(3-[3H]hydroxyphenyl)-N-(1-propylpiperidine) ((+)-[3H]3-PPP), a known sigma receptor ligand, in rat brain membranes. The half-maximal inhibitory concentration (IC50) for this interaction was determined to be 0.43 nM, suggesting a high affinity of eperisone for sigma receptors. nih.gov

Further in vivo evidence from studies in mice supports the role of sigma receptor modulation in the muscle relaxant effects of eperisone. The administration of eperisone resulted in a dose-dependent inhibition of the Straub tail response, a model used to assess muscle rigidity. nih.gov Notably, this inhibitory effect of eperisone was significantly counteracted by the administration of haloperidol, a compound known to act as a sigma receptor antagonist. nih.gov In contrast, sulpiride, a selective dopamine (B1211576) D2 receptor antagonist, did not reverse the effects of eperisone, indicating that the interaction is specific to sigma receptors rather than dopaminergic pathways. nih.gov These findings collectively suggest that the muscle relaxant properties of eperisone are, at least in part, modulated by its activity at sigma receptors. nih.gov

Adrenergic Receptor Interactions (e.g., postjunctional α1- and α2-adrenoceptors, prejunctional α2 adrenoceptors)

Preclinical investigations have revealed that eperisone interacts with various adrenergic receptors. Studies conducted on isolated helical strips of dog saphenous arteries and veins have shown that eperisone can attenuate contractions induced by norepinephrine (B1679862). nih.gov This suggests an antagonistic effect on adrenergic signaling.

Muscarinic Receptor Interactions

Eperisone has demonstrated antagonistic effects at muscarinic receptors in preclinical models. In studies using isolated dog saphenous arteries, eperisone was found to relax the tissue that had been previously contracted with acetylcholine (B1216132), indicating a blockade of muscarinic receptors. nih.gov

Further evidence comes from investigations in isolated, blood-perfused canine atria. In this model, eperisone was shown to exert a blocking action on muscarinic receptors at the effector cells within the heart. researchgate.net The inhibitory effects of eperisone on the cardiac responses to acetylcholine support its anti-muscarinic properties. researchgate.net

Serotonergic Receptor Interactions

Preclinical studies have identified that eperisone also interacts with the serotonergic system. In experiments using isolated dog saphenous arteries, eperisone demonstrated the ability to relax arterial strips that were contracted by serotonin (B10506). nih.gov This finding is indicative of a blocking effect on serotonergic receptors. The study concluded that eperisone's mechanism of action includes the blockade of serotonergic receptors on the postjunctional membrane. nih.gov

Nicotinic Receptor Blockade in Parasympathetic Ganglia and Sympathetic Nerve Endings

Investigations into the cardiovascular effects of eperisone in preclinical models have revealed its interaction with nicotinic receptors. A study conducted on the isolated, blood-perfused canine atrium demonstrated that eperisone has a blocking action on nicotinic receptors. researchgate.net

Specifically, eperisone was found to suppress the negative and subsequent positive cardiac responses that are typically induced by nicotine (B1678760). This suggests an interference with nicotinic receptor activation. The study concluded that eperisone exerts its blocking action at nicotinic receptors located at both parasympathetic ganglia and sympathetic nerve terminals. researchgate.net The inhibitory effect on responses to nicotine was observed to be long-lasting. researchgate.net

Pharmacological Effects at the Organ System Level (Preclinical Observations)

Skeletal Muscle Relaxation

Eperisone is characterized as a centrally acting muscle relaxant that demonstrates a variety of effects leading to the reduction of myotonia and muscle stiffness. patsnap.comresearchgate.net Its mechanism of action involves the inhibition of both mono- and polysynaptic reflexes within the spinal cord, which reduces the excitability of motor neurons. patsnap.com This action on the spinal cord and supraspinal structures is a primary contributor to its muscle relaxant properties. researchgate.net

In addition to its central effects, eperisone exhibits vasodilatory properties, improving blood circulation within the muscles. patsnap.com This helps to break the vicious cycle of muscle spasm, where ischemia can lead to pain and further hypertonia. patsnap.com By alleviating ischemia and suppressing the pain reflex, eperisone facilitates muscle relaxation and voluntary movement. patsnap.com

Preclinical in vivo studies have provided evidence for its muscle relaxant effects.

Interactive Data Table: Preclinical Evidence of Eperisone's Skeletal Muscle Relaxation

Model Species Observation Key Finding Reference
Straub Tail ResponseMiceDose-dependent inhibition of the Straub tail response.Demonstrates in vivo muscle relaxant activity. The effect was reversed by a sigma receptor antagonist. nih.gov
General Mechanism-Inhibition of mono- and polysynaptic reflexes in the spinal cord.Reduces motor neuron excitability. patsnap.com
Vascular Effects-Vasodilation and improved muscle blood flow.Alleviates ischemia associated with muscle spasms. patsnap.com
Decerebrate RigidityAnimal ModelsReduction in increased muscle tone and stiffness following cerebral injury.Shows efficacy in models of spasticity. vinmec.com
Reduction of Myotonia and Hypertonia

Vascular Smooth Muscle Relaxation and Vasodilatory Action

In addition to its effects on skeletal muscle, this compound also acts on vascular smooth muscles, causing relaxation and vasodilation. wikipedia.orgwikidoc.orgpatsnap.com This dual action is a key aspect of its pharmacological profile. wikipedia.orgwikidoc.org The vasodilatory effect is attributed to its calcium-antagonistic action on the vascular smooth muscle. shijiebiaopin.netmims.comontosight.aifrontiersin.org By blocking voltage-dependent calcium channels, it inhibits the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and vasodilation. ontosight.aifrontiersin.orgnih.govnih.gov

A direct consequence of its vasodilatory action is the improvement of blood flow. wikipedia.orgwikidoc.orgpatsnap.com Preclinical and clinical observations have shown that this compound increases the volume of blood flow in the skin, muscles, and both external and internal carotid and vertebral arteries. shijiebiaopin.netmims.commims.com This enhanced circulation can help to alleviate the ischemia that often accompanies muscle contractures, where tense muscles compress small blood vessels. researchgate.net The sympatho-suppressive effect of this compound in resting skeletal muscles may be linked to this drug-induced increase in blood flow. nih.gov

Studies on isolated vascular tissues have provided further insight into the vascular effects of this compound. In helical strips of dog saphenous arteries and veins, this compound was found to relax tissues that were previously contracted by substances like norepinephrine, serotonin, acetylcholine, K⁺, or Ba²⁺. researchgate.netnih.gov However, it produced contractions in blood vessels that were contracted with prostaglandin (B15479496) F2α. researchgate.netnih.gov this compound attenuated the contractions induced by norepinephrine and serotonin in the arteries. researchgate.netnih.gov

In the guinea-pig basilar artery, this compound inhibited contractions that were evoked by high concentrations of potassium (K⁺) and 5-hydroxytryptamine, demonstrating its properties as a Ca²⁺ antagonist in smooth muscle tissues. nih.govnih.gov It appears to block the voltage-dependent influx of calcium at the smooth muscle membrane. nih.gov

Table 2: Effects of this compound on Isolated Vascular Tissues

Tissue Preparation Contracting Agent Effect of this compound
Dog Saphenous Artery/Vein Norepinephrine, Serotonin, Acetylcholine, K⁺, Ba²⁺ Relaxation researchgate.netnih.gov
Dog Saphenous Artery/Vein Prostaglandin F2α Contraction researchgate.netnih.gov
Guinea-pig Basilar Artery High K⁺, 5-hydroxytryptamine Inhibition of Contraction nih.govnih.gov
Improvement of Blood Flow in Muscle and Arteries

Analgesic Action and Suppression of Pain Reflex in Spinal Cord Models

This compound also possesses an analgesic action, which complements its muscle relaxant effects. wikipedia.orgwikidoc.orgshijiebiaopin.netresearchgate.net This analgesic property is, at least in part, mediated at the spinal cord level. shijiebiaopin.netmims.com In animal models, when this compound is perfused into the spinal cord of rats, it suppresses the tail pinch-induced pain reflex. shijiebiaopin.netmims.com This effect is reversible upon withdrawal of the drug, suggesting a direct inhibitory action on pain pathways in the spinal cord. shijiebiaopin.netmims.com The analgesic effect contributes to breaking the cycle of pain and muscle spasm. researchgate.net

Anti-tremorine and Anti-nicotine Activity

This compound has been identified as a compound with anti-tremorine and anti-nicotine activity. google.com Studies have demonstrated its anti-nicotinic actions in isolated canine atrium preparations. nih.gov In these studies, this compound suppressed the cardiac responses to nicotine. nih.gov This suggests that at certain concentrations, it exerts a blocking action on nicotinic receptors. nih.gov The related compound, tolperisone, which is structurally similar, also exhibits a central anti-nicotine action. nih.govopenmedicinalchemistryjournal.com

In Vitro Pharmacological Studies (Beyond Receptor Binding)

Effects on Ventral Root Potential in Isolated Spinal Cord Preparations

This compound has been shown to exert a depressive effect on spinal reflex activity in isolated spinal cord preparations. In studies using isolated, hemisected spinal cords from neonatal rats, eperisone demonstrated a dose-dependent depression of the ventral root potential. ncats.ioresearchgate.net Specifically, concentrations ranging from 25 to 200 µM were effective in this action. ncats.ioresearchgate.netnih.gov

Further investigations on newborn rat spinal cord-tail preparations analyzed the effects on potentials evoked by different stimuli. nih.gov Application of eperisone at concentrations of 100-200 µM depressed both the tail-pinch potential, a depolarizing response elicited by mechanical stimulation of the tail, and the ipsilateral slow ventral root potential (VRP), a slow depolarizing response induced by electrical stimulation of the dorsal root. nih.gov These effects on both mono- and polysynaptic reflexes suggest an inhibitory action on spinal neuronal circuits. nih.govnih.govpatsnap.com The compound's profile in these assays showed similarities to its analogue, tolperisone, but was distinct from the local anesthetic lidocaine, which had a more potent blocking effect on afferent nerve conduction. researchgate.netnih.gov

Table 1: Effects of this compound on Ventral Root Potential in Rat Spinal Cord Preparations

Preparation Eperisone Concentration (µM) Observed Effect Reference(s)
Isolated hemisected spinal cord (6-day-old rats) 25–200 Dose-dependent depression of ventral root potential. ncats.io, researchgate.net, nih.gov
Isolated spinal cord-tail (newborn rats) 100–200 Depression of tail-pinch potential. nih.gov
Isolated spinal cord-tail (newborn rats) 100–200 Depression of ipsilateral slow ventral root potential (VRP). nih.gov

Preferential Suppression of Lung Fibroblast Activity

Recent research has identified a novel antifibrotic potential for this compound, characterized by its selective action on lung fibroblasts. nih.gov In studies comparing its effect on lung fibroblasts from a patient with idiopathic pulmonary fibrosis (IPF) (LL29 cells) and human alveolar epithelial cells (A549 cells), eperisone showed a preferential ability to reduce the viability of the lung fibroblasts. nih.gov This effect was observed to be dose-dependent over a concentration range of 0-200 µM, while demonstrating minimal toxicity towards the alveolar epithelial cells. nih.govmedchemexpress.com

This selective suppression of fibroblast activity is a notable finding, as an imbalance where fibroblasts are less prone to apoptosis than alveolar epithelial cells is a feature in the pathology of IPF. nih.gov The effect of eperisone was distinct from existing antifibrotic drugs; in the same experimental setup, pirfenidone (B1678446) and nintedanib (B1663095) did not exhibit this preferential suppression of fibroblast viability. nih.govpulmonaryfibrosisnews.com The cytotoxic effects of eperisone were also demonstrated in other human lung fibroblast cell lines, including HFL-1 and IMR-90, in a time- and concentration-dependent manner. medchemexpress.com

Table 2: Comparative Effects of this compound on Lung Cell Viability

Cell Line Cell Type Effect of Eperisone (0-200 µM) Comparison with Other Agents Reference(s)
LL29 Human Lung Fibroblast (from IPF patient) Preferentially reduced cell viability in a dose-dependent manner. Pirfenidone and nintedanib did not show this preferential effect. pulmonaryfibrosisnews.com, nih.gov
A549 Human Alveolar Epithelial Cell Little to no toxicity observed. - nih.gov
HFL-1 Human Fetal Lung Fibroblast Decreased cell viability in a dose- and time-dependent manner. - medchemexpress.com
IMR-90 Human Fetal Lung Fibroblast Decreased cell viability in a dose- and time-dependent manner. - medchemexpress.com

Inhibition of Myofibroblast Transdifferentiation (e.g., TGF-β1-dependent)

A critical process in the development of fibrosis is the transdifferentiation of fibroblasts into myofibroblasts, which are key drivers of extracellular matrix deposition. nih.govfrontiersin.org This process is often driven by transforming growth factor-beta 1 (TGF-β1), a major pro-fibrotic molecule. pulmonaryfibrosisnews.commdpi.com

In vitro studies have demonstrated that this compound can significantly inhibit this pathological cellular transformation. nih.govresearchgate.net When human lung fibroblasts (LL29 cells) were stimulated with TGF-β1 to induce their maturation into myofibroblasts, the addition of eperisone significantly suppressed this transdifferentiation process. nih.govpulmonaryfibrosisnews.com This inhibitory action on a fundamental mechanism of fibrosis progression suggests a therapeutic potential for this compound in fibrotic diseases. pulmonaryfibrosisnews.com By preventing the formation of myofibroblasts, eperisone may help to curtail the excessive production of collagen and other extracellular matrix components that lead to tissue scarring. nih.govfrontiersin.org

Table 3: Effect of this compound on Myofibroblast Transdifferentiation

Cellular Model Inducing Agent Effect of this compound Implication Reference(s)
LL29 Human Lung Fibroblasts Transforming Growth Factor-β1 (TGF-β1) Significantly inhibited the transdifferentiation of fibroblasts into myofibroblasts. Prevention of a key cellular process in the pathogenesis of fibrosis. researchgate.net, pulmonaryfibrosisnews.com, nih.gov

Preclinical Pharmacokinetics of Eperisone Adme in Animal Models

Absorption Studies

Systemic Availability Following Different Routes of Administration in Rats

Eperisone (B1215868) exhibits low oral bioavailability in rats due to significant intestinal and hepatic first-pass metabolism wikipedia.orgresearchgate.netselleckchem.comkoreascience.krresearchgate.netwikidoc.org. Studies involving the administration of eperisone into the duodenum, portal vein, and femoral vein in rats have been conducted to quantitatively assess its systemic availability and the extent of first-pass metabolism researchgate.netnih.govselleckchem.comresearchgate.net. These investigations revealed that the absorption and subsequent systemic availability are markedly reduced by metabolic processes occurring within the intestinal wall and liver.

Table 1: Bioavailability of Eperisone in Rat Intestine and Liver

Route of AdministrationAnimal ModelAdministration Rate (mg/h/kg)Bioavailability (%)Reference
IntestineRat10017.6 researchgate.netselleckchem.comnih.govselleckchem.com
IntestineRat258.79 researchgate.netselleckchem.comnih.govselleckchem.com
LiverRat10053.2 researchgate.netselleckchem.comnih.govselleckchem.com
LiverRat2548.6 researchgate.netselleckchem.comnih.govselleckchem.com

These data indicate a substantial metabolic clearance of eperisone within the small intestine, contributing to its limited systemic exposure following oral administration researchgate.netselleckchem.comnih.govselleckchem.com. While intravenous administration bypasses first-pass metabolism, studies suggest that the muscle relaxant effect following intravenous injection in rats is transient researchgate.netnih.gov.

Percutaneous Absorption in Rats and Other Animal Models

Research has explored the percutaneous absorption of eperisone to improve its therapeutic efficacy and duration of action, aiming to overcome the limitations of oral delivery koreascience.krresearchgate.netnih.govjst.go.jp. In rats, eperisone ointment administered percutaneously demonstrated significant muscle relaxant activity that persisted for over 60 minutes researchgate.netnih.gov. These findings suggest that eperisone can be efficiently absorbed through the skin researchgate.netnih.gov. Further studies involving a transdermal patch formulation in rats indicated that this delivery system could provide potent and long-lasting muscle relaxant activity, extending beyond 24 hours, a notable improvement compared to the short-lived effects observed with oral administration koreascience.kr. In studies conducted in dogs, dermal application of a 14C-labeled eperisone hydrochloride tape resulted in detectable plasma radioactivity after an initial lag phase, with an estimated percutaneous absorption ratio of approximately 40% researchgate.net.

Distribution Studies in Animal Models

Following absorption, eperisone is distributed throughout the body. In rats, studies have indicated that eperisone is amply distributed to various tissues evaluated mdpi.com. For a related compound, the apparent volume of distribution in rats was reported as 5.2 L/kg, suggesting widespread distribution mdpi.com. Eperisone hydrochloride (EH) also exhibits significant binding to human serum albumin (HSA), a major plasma protein researchgate.net. Spectroscopic and calorimetric analyses indicate that EH binds to HSA with high affinity through a spontaneous process, primarily driven by hydrophobic interactions and hydrogen bonds researchgate.net. The binding distance between eperisone and the tryptophan residue of HSA was calculated to be 2.18 nm, with the binding site localized in Sudlow Site I of HSA researchgate.net. Plasma protein binding is a critical determinant of drug distribution and availability to target tissues.

Metabolism Studies

First-Pass Metabolism in Intestine and Liver of Rats

A significant characteristic of eperisone's pharmacokinetic profile is its extensive first-pass metabolism, occurring predominantly in the intestine and liver of rats wikipedia.orgresearchgate.netselleckchem.comkoreascience.krresearchgate.netwikidoc.orgnih.govselleckchem.com. The high metabolic clearance observed in the small intestine, where the appearance clearance to the portal vein is lower than the elimination clearance from the intestinal lumen, significantly reduces the amount of intact drug reaching systemic circulation researchgate.netnih.gov. This metabolic burden is a primary reason for the low oral bioavailability and short duration of action associated with oral eperisone administration wikipedia.orgresearchgate.netselleckchem.comkoreascience.krresearchgate.netwikidoc.org.

Identification of Metabolites (e.g., Omega-1-hydroxylated metabolite - HMO)

The metabolic pathways of eperisone have been investigated, with the identification of several metabolites. A key metabolic step identified in vitro using rat intestinal microsomes is the omega-1-hydroxylation of eperisone, yielding the omega-1-hydroxylated metabolite (HMO) researchgate.netnih.gov. This hydroxylation is considered the initial phase of eperisone metabolism researchgate.netnih.gov. Evidence suggests that cytochrome P450 1A (CYP1A) may be involved in this biotransformation, as the process was inhibited by alpha-naphthoflavone (B191928) and an anti-rat CYP1A antibody researchgate.netnih.gov. Other identified metabolites include Omega-Hydroxy Eperisone (M3), Reduced Omega-Hydroxy Eperisone (M6), and Reduced Omega-1-Hydroxy Eperisone (M4) axios-research.com.

Compound List:

Eperisone

Eperisone hydrochloride

Omega-1-hydroxylated metabolite (HMO)

Omega-Hydroxy Eperisone (M3)

Reduced Omega-Hydroxy Eperisone (M6)

Reduced Omega-1-Hydroxy Eperisone (M4)

Human Serum Albumin (HSA)

Enzymatic Pathways Involved (e.g., CYP1A, CYP3A4, CYP2J2 in intestinal microsomes)

The metabolism of eperisone in preclinical studies has identified several key cytochrome P450 (CYP) enzymes involved in its biotransformation, particularly within the intestinal environment, which contributes significantly to its presystemic metabolism. Research indicates that intestinal microsomes play a crucial role in the initial metabolic processing of eperisone nih.govresearchgate.netnih.gov.

Studies have demonstrated that eperisone is metabolized by CYP2J2 and CYP3A4 in intestinal microsomes, contributing to its presystemic metabolism nih.govresearchgate.net. Specifically, CYP2J2 has been identified as a primary enzyme responsible for the formation of metabolite M3, while both CYP2J2 and CYP3A4 are involved in the metabolism of eperisone to metabolites M3 and M4 nih.govresearchgate.net. These findings suggest that the abundance and activity of these enzymes in the intestinal wall significantly influence the oral bioavailability of eperisone researchgate.net.

Table 1: Key Cytochrome P450 Enzymes Involved in Eperisone Metabolism

EnzymeTissue/MicrosomesRole in Eperisone MetabolismPrimary Metabolites Identified
CYP2J2Intestinal microsomesContributes to presystemic metabolism; primarily involved in M3 formation nih.govresearchgate.netM3, M4 nih.gov
CYP3A4Intestinal microsomesContributes to presystemic metabolism; involved in M3 and M4 formation nih.govresearchgate.netM3, M4 nih.gov
CYP1ARat intestinal microsomesInvolved in the biotransformation to HMO (omega-1-hydroxylated metabolite) nih.govHMO nih.gov

Excretion Studies in Animal Models

Excretion studies utilizing radiolabeled eperisone (¹⁴C-EMPP) in animal models, specifically rats and guinea pigs, have provided quantitative data on the routes of elimination. Following oral administration, eperisone and its metabolites are primarily excreted through the urine and feces.

In rats, within several days after oral administration of ¹⁴C-EMPP, approximately 76.5% of the administered dose was recovered in the urine, and 21.3% was recovered in the feces researchgate.netresearchgate.netresearchgate.net. Guinea pigs exhibited a similar excretion profile, with 71.4% of the dose excreted in urine and 19.0% in feces within the same timeframe researchgate.netresearchgate.netresearchgate.net.

Table 2: Excretion Profile of Radiolabeled Eperisone (¹⁴C-EMPP) in Animal Models Following Oral Administration

Animal SpeciesRoute of ExcretionPercentage of Dose Excreted (within several days)Reference(s)
RatUrine76.5% researchgate.netresearchgate.netresearchgate.net
RatFeces21.3% researchgate.netresearchgate.netresearchgate.net
RatBile (within 24 hr)42.5% researchgate.netresearchgate.netresearchgate.net
Guinea PigUrine71.4% researchgate.netresearchgate.netresearchgate.net
Guinea PigFeces19.0% researchgate.netresearchgate.netresearchgate.net
Guinea PigBile (within 24 hr)20.3% researchgate.netresearchgate.netresearchgate.net

Compound Name Table:

(S)-eperisone

Eperisone

Eperisone hydrochloride

¹⁴C-EMPP

HMO

M3

M4

CYP1A

CYP3A4

CYP2J2

Advanced Preclinical Research Models and Methodologies

Analytical Techniques for Eperisone (B1215868) Research

Mass Spectrometry-Based Methods

Mass spectrometry (MS) coupled with chromatographic separation techniques, such as liquid chromatography (LC) and gas chromatography (GC), represents a cornerstone in the preclinical research and bioanalysis of eperisone. These methods are indispensable for the sensitive and selective quantification of eperisone and its metabolites in various biological matrices, as well as for structural elucidation and impurity profiling. The application of LC-MS/MS and GC-MS allows for robust method development and validation, crucial for generating reliable data in pharmacokinetic, pharmacodynamic, and metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly using electrospray ionization (ESI) in tandem mass spectrometry mode, has been extensively employed for the determination of eperisone in biological samples, such as plasma and serum. These methods are characterized by high sensitivity, selectivity, and speed, making them suitable for high-throughput bioanalysis in preclinical research.

Methodological Approaches and Validation: Studies have established sensitive LC-ESI-MS/MS methods for eperisone analysis. Typical sample preparation involves extraction, often using diethyl ether-cyclohexane mixtures or protein precipitation, followed by separation on reversed-phase C18 columns. Detection is commonly performed in selected ion monitoring (SIM) mode, utilizing specific precursor and product ion transitions. For instance, the protonated molecular ion ([M+H]+) of eperisone at m/z 260 and its characteristic fragment ions are monitored nih.govoup.com. Internal standards (IS), such as buflomedil (B1668037) (m/z 308) or tolperisone (B1682978), are frequently used to improve accuracy and precision nih.govoup.comresearchgate.net.

The validation of these LC-MS/MS methods demonstrates their suitability for preclinical studies. Key validation parameters reported across various studies include:

ParameterTypical Range/ValueNotes
Linearity Range0.02–20 ng/mL nih.govoup.comresearchgate.netnih.gov; 1–500 ng/mL researchgate.netCalibration curves are established using standards in biological matrices.
Limit of Detection (LOD)0.007 ng/mL nih.govoup.com; 0.01 ng/mL researchgate.netnih.gov; 0.1 pg/mL researchgate.netRepresents the lowest concentration reliably detectable.
Limit of Quantitation (LOQ)0.02 ng/mL nih.govoup.comThe lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy93–114% researchgate.net; 95.0%–98.3% researchgate.netresearchgate.net; 99.0%–100.89% dntb.gov.uaAssessed through recovery studies and comparison with known concentrations.
Precision (RSD %)< 8.5% researchgate.net; < 9.0% (intra-assay) nih.govoup.comresearchgate.netnih.govIntra- and inter-day variability are critical for method reliability.
< 11.5% (inter-assay) nih.govoup.comresearchgate.netnih.gov; < 12.6% researchgate.netresearchgate.net
Extraction Recovery91.7 ± 6.6% nih.govoup.comresearchgate.net; > 98.6% researchgate.net; 92.8–96.0% researchgate.netresearchgate.netIndicates the efficiency of extracting eperisone from the biological matrix.

Applications in Preclinical Research: LC-MS/MS methods have been successfully applied to study the pharmacokinetics of eperisone in various preclinical models and in human volunteers, enabling the determination of absorption, distribution, metabolism, and excretion (ADME) profiles nih.govoup.comresearchgate.netnih.gov. These techniques are also vital for analyzing samples from overdose cases, correlating drug concentrations with physiological effects researchgate.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative or complementary approach for the analysis of eperisone, particularly useful for identifying volatile metabolites or degradation products and for specific quantitative analyses.

Methodological Approaches and Validation: GC-MS methods for eperisone typically involve sample extraction followed by separation using GC. Sensitive detection is achieved by selecting characteristic fragment ions. For eperisone, the molecular ion peak is observed at m/z 259, with significant fragments at m/z 98, 133, and 99, providing a unique spectral fingerprint for identification . Methods have been developed and validated for eperisone in serum, achieving good sensitivity and accuracy.

Validation parameters reported for GC-MS methods include:

ParameterTypical Range/ValueNotes
Linearity Range2–2500 ng/mL researchgate.netresearchgate.net; 0.2–40 ng/mL nih.govCovers a broad range suitable for various study designs.
Limit of Detection (LOD)0.5 ng/mL researchgate.netresearchgate.net; 0.2 ng/mL nih.govDemonstrates the capability for detecting low concentrations.
Accuracy95.0%–98.3% researchgate.netresearchgate.netAssesses the closeness of measured values to the true value.
Precision (RSD %)< 12.6% (intra-day) researchgate.netresearchgate.net; < 12.5% (inter-day) researchgate.netresearchgate.netReflects the reproducibility of the analytical method.
Extraction Recovery92.8%–96.0% researchgate.netresearchgate.netEfficient recovery is essential for accurate quantification.

Applications in Preclinical Research: GC-MS has been utilized for the analysis of eperisone in serum samples, including those from overdose incidents researchgate.netresearchgate.net. Furthermore, GC-MS, alongside other spectroscopic techniques like HPLC/MS and NMR, plays a role in identifying degradation products of eperisone hydrochloride in pharmaceutical formulations scilit.com. It is also instrumental in the characterization of metabolites, aiding in the elucidation of biotransformation pathways nih.gov.

Stereoselective Analysis and Metabolite Identification

Mass spectrometry is crucial for identifying and characterizing metabolites of eperisone. Studies investigating the biotransformation of eperisone by human cytochrome P450 (CYP) enzymes have identified seven metabolites, with M3 and M4 being primary major metabolites formed via oxidation and carbonyl reduction nih.gov. While eperisone exists as enantiomers, including (S)-eperisone, kinetic studies involving (+)-S-eperisone have indicated that CYP-mediated hydroxylation does not exhibit significant stereoselectivity for metabolic clearance nih.gov. MS techniques are essential for confirming the structures of these metabolites and for investigating any potential stereospecific metabolic pathways.

Compound List:

this compound

Eperisone

Eperisone hydrochloride

Buflomedil

Tolperisone

Tizanidine

Aceclofenac

Future Directions in S Eperisone Academic Research

Elucidation of Remaining Unknown Biochemical Mechanisms

The biochemical mechanisms of eperisone (B1215868) are not fully understood, though it is known to act as a muscle relaxant. nih.gov Traditionally, eperisone is thought to act on the γ-motoneuron system in the spinal cord, inhibiting the afferent firing of muscle spindles and suppressing polysynaptic reflexes. jst.go.jp It also exhibits vasodilatory effects, which may contribute to its muscle relaxant properties by increasing blood flow. wikipedia.orgdrugbank.com

Future research will likely focus on:

Investigating the precise role of P2X7 receptor antagonism in the context of muscle relaxation and spasticity. jst.go.jpresearchgate.net

Exploring the downstream signaling pathways affected by (S)-eperisone's interaction with its identified targets.

Investigation of Novel Molecular Targets Beyond Currently Identified Pathways

Beyond its known effects on the central nervous system and the recently identified P2X7 receptor, there is a need to explore other potential molecular targets of this compound. The compound's diverse pharmacological effects, including vasodilation and analgesia, suggest a more complex mechanism of action than currently understood. jst.go.jpwikipedia.orgwikidoc.org

Research indicates that eperisone may block postjunctional α1- and α2-adrenergic, muscarinic, and serotonergic receptors, as well as prejunctional α2 adrenoceptors. researchgate.net It has also been suggested to reduce prostaglandin (B15479496) I2 (PGI2) synthesis through a mechanism independent of cyclooxygenase inhibition. researchgate.net Furthermore, some studies have classified eperisone as a calcium channel blocker, which could contribute to its antispasmodic and vasodilatory actions. nih.govsci-hub.se

Future investigations should aim to:

Systematically screen this compound against a broad panel of receptors, ion channels, and enzymes to identify novel binding partners.

Utilize chemoproteomics and other advanced techniques to map the interactome of this compound within relevant cell types.

Investigate the potential for this compound to modulate pathways involved in inflammation and cellular stress, given its preferential effects on fibroblasts observed in some studies. nih.gov

Stereospecific Pharmacological and Toxicological Profiling of this compound

Eperisone is a chiral molecule, and the commercially available form is a racemic mixture of the (S)- and (R)-enantiomers. google.comresearchgate.net It is well-established that enantiomers can have different pharmacological and toxicological properties. uomustansiriyah.edu.iq Therefore, a detailed stereospecific analysis of this compound is crucial.

Preliminary research on the metabolism of eperisone enantiomers has shown that while hydroxylation by cytochrome P450 enzymes does not show significant stereoselectivity, the carbonyl reduction of the (-)-R-isomer is more efficient than that of the (+)-S-isomer. researchgate.net This suggests potential differences in the metabolic disposition of the two enantiomers. researchgate.net

Future research in this area should include:

Comprehensive in vitro and in vivo studies to compare the pharmacological activity of this compound and (R)-eperisone at their identified and potential molecular targets.

A thorough toxicological assessment of each enantiomer to determine if one possesses a more favorable safety profile.

Pharmacokinetic studies to fully characterize the absorption, distribution, metabolism, and excretion of the individual enantiomers.

Table 1: Metabolic Pathways of Eperisone Enantiomers

Metabolic ReactionEnantiomer PreferenceKey Enzymes InvolvedImplication
HydroxylationNo significant stereoselectivityCytochrome P450 (CYP) enzymesSimilar metabolic clearance for both enantiomers via this pathway. researchgate.net
Carbonyl Reduction(-)-R-isomer is preferentially reduced11β-hydroxysteroid dehydrogenase type 1 (11β-HSD 1)Potential for different rates of metabolic disposition between enantiomers. researchgate.net

Development of Advanced Preclinical Models for Specific Disease States

To better understand the therapeutic potential of this compound, the development and utilization of more sophisticated preclinical models are necessary. While eperisone has been studied in models of low back pain and spastic paralysis, the exploration of its efficacy in other conditions requires tailored animal models. nih.govjst.go.jp

For instance, given the link between P2X7 receptors and neuropathic pain, animal models of this condition, such as those involving nerve ligation, would be valuable for assessing the analgesic effects of this compound. jst.go.jpresearchgate.net Similarly, to investigate its potential in type 2 diabetes, models that recapitulate the genetic and metabolic aspects of the disease are needed. researchgate.net

Future efforts should focus on:

Establishing and validating animal models that accurately reflect the pathophysiology of target diseases.

Utilizing these models to evaluate the efficacy and dose-response relationship of this compound.

Employing advanced imaging and analytical techniques to monitor the effects of this compound on relevant biomarkers and physiological parameters in these models.

Exploration of Eperisone's Potential in Other Pathophysiological Contexts (e.g., Neuropathic Pain, Type 2 Diabetes Mellitus - T2DM analogs)

Emerging research suggests that the therapeutic applications of eperisone and its analogs may extend beyond muscle relaxation. The identification of the P2X7 receptor as a target opens up the possibility of its use in neuropathic pain. jst.go.jpresearchgate.net

Furthermore, recent studies have explored the potential of eperisone analogs in the context of Type 2 Diabetes Mellitus (T2DM). patsnap.comresearchmap.jpnih.gov Research has shown that genetic variation in the Cdk5 Regulatory Associated Protein 1-Like 1 (CDKAL1) gene is a risk factor for T2DM, as it can lead to impaired insulin (B600854) secretion. researchgate.netnih.gov Eperisone has been shown to ameliorate glucose intolerance in mice deficient in Cdkal1, and its analogs have demonstrated the ability to rescue defects in a prokaryotic homolog of CDKAL1. researchgate.netresearchmap.jpnih.gov This has led to the initiation of a phase II clinical trial to investigate the anti-diabetic effect of eperisone in T2DM patients. researchgate.netnih.gov

Future research in this area will involve:

Conducting preclinical and clinical studies to evaluate the efficacy of this compound in treating neuropathic pain.

Further investigating the mechanism by which eperisone and its analogs influence insulin secretion and glucose metabolism. researchmap.jpnih.gov

Synthesizing and screening novel eperisone analogs for enhanced activity and specificity in the context of T2DM. patsnap.comresearchmap.jp

Q & A

Q. How can researchers validate computational predictions of this compound’s binding modes with calcium channels?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess docking poses. Validate with mutagenesis studies targeting predicted binding residues (e.g., Glu648 in Cav2.2). Cross-reference results with cryo-EM structures of ligand-channel complexes .

Ethical and Reporting Standards

Q. What ethical considerations are critical when designing clinical trials for this compound in vulnerable populations?

  • Methodological Answer : Adhere to Declaration of Helsinki principles for informed consent and risk-benefit analysis. Establish independent data monitoring committees (IDMCs) to oversee adverse event reporting. Publish trial protocols prospectively in registries like ClinicalTrials.gov to enhance transparency .

Q. How should conflicting data about this compound’s hepatotoxicity be addressed in meta-analyses?

  • Methodological Answer : Apply the GRADE framework to evaluate evidence quality, weighting randomized controlled trials (RCTs) over observational studies. Perform subgroup analyses to isolate confounding factors (e.g., comorbid liver diseases). Disclose funding sources and author conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.